molecular formula C12H15NS B8367358 2-(3-Cyclohexyl-1-propynyl)-1,3-thiazole

2-(3-Cyclohexyl-1-propynyl)-1,3-thiazole

Cat. No.: B8367358
M. Wt: 205.32 g/mol
InChI Key: XWXHAXJRNLCFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyclohexyl-1-propynyl)-1,3-thiazole is a synthetically engineered small molecule featuring a 1,3-thiazole core functionalized with a 3-cyclohexyl-1-propynyl substituent. The 1,3-thiazole scaffold, a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry due to its significant pi-electron delocalization and proven utility in drug discovery . This scaffold is a component of more than 18 FDA-approved drugs, including anticancer agents, antivirals, and antifungals, underscoring its considerable pharmacological versatility . The specific substitution pattern of this compound, combining a hydrophobic cyclohexyl group with a linear propynyl linker, is designed to explore novel chemical space and modulate interactions with biological targets. Researchers are increasingly investigating such specialized 1,3-thiazole derivatives for their potential bioactivity . Preliminary research on analogous structures indicates that compounds within this class exhibit promising mechanisms of action, including the inhibition of key protein kinases like the vascular endothelial growth factor receptor-2 (VEGFR-2), which is a validated target in oncology . Furthermore, 1,3-thiazole derivatives have demonstrated notable potential in neurodegenerative disease research, with studies highlighting their activity against targets relevant to Alzheimer's and Parkinson's diseases . This product is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities in drug discovery. It is supplied for laboratory research purposes only. This compound is FOR RESEARCH USE ONLY and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-(3-cyclohexylprop-1-ynyl)-1,3-thiazole

InChI

InChI=1S/C12H15NS/c1-2-5-11(6-3-1)7-4-8-12-13-9-10-14-12/h9-11H,1-3,5-7H2

InChI Key

XWXHAXJRNLCFJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC#CC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Thiazole Derivatives

Substituent Diversity and Molecular Interactions

  • Aryl-substituted thiazoles : Compounds like 2-(4-bromophenyl)-1,3-thiazole (c) and 2-(2-halophenyl)-1,3-thiazoles () feature aromatic substituents. These groups facilitate π-π stacking and halogen bonding (e.g., S···X interactions in ), enhancing crystallinity and target binding .
  • Hydrazinyl-substituted thiazoles : 2-(2-Hydrazinyl)-1,3-thiazoles () exhibit hydrogen-bonding capacity, critical for interactions with enzymes like histone acetylases, leading to antitumor activity .
  • Hybrid structures : Thiazole-oxadiazole hybrids () and imidazole-thiazole conjugates () leverage fused heterocycles for enhanced bioactivity, such as antimicrobial or anticancer effects .
  • Aliphatic substituents : 2-(Octadecylsulfanyl)-1,3-thiazole () and the cyclohexyl-propynyl group in the target compound introduce hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .

Physicochemical Properties

Compound Class Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
Aryl-thiazoles (e.g., 9c) 4-Bromophenyl ~400 180–185 IR: 1650 cm⁻¹ (C=O); NMR: δ 7.8 (Ar-H)
Hydrazinyl-thiazoles 2-Hydrazinyl ~200 150–160 NMR: δ 8.2 (NH₂); MS: m/z 201 [M+H]⁺
Imidazole-thiazoles (e.g., 3a) Imidazole-methylidene hydrazine ~250 170–175 IR: 1600 cm⁻¹ (C=N); NMR: δ 6.9 (imidazole-H)
Aliphatic-thiazoles Cyclohexyl-propynyl (target) ~235 N/A Hypothesized: IR ~2100 cm⁻¹ (C≡C)

Preparation Methods

Key Protocol

Reagents :

  • Thioamide derivative (e.g., benzothiamide)

  • 3-Cyclohexyl-1-propynol

  • Ca(OTf)₂ (5–5 mol%)

  • Toluene or solvent-free conditions

Procedure :

  • Mix thioamide (1.0 equiv), 3-cyclohexyl-1-propynol (1.1 equiv), and Ca(OTf)₂ in toluene.

  • Heat at 120°C for 40–120 min or under solvent-free conditions for 25 min.

  • Purify via silica-gel chromatography.

Mechanism :
The reaction proceeds via a 5-exo-dig cyclization of an allene intermediate, forming the thiazole ring with stereoselective alkene geometry. Kinetic products (non-conjugated) dominate initially, while thermodynamic products (conjugated) form over time.

Yield : Up to 91% for analogous thiazoles.

Advantages :

  • High efficiency and stereoselectivity.

  • Avoids toxic catalysts.

Limitations :

  • Requires specific thioamide and propargyl alcohol structures.

Microwave-Assisted Domino Alkylation-Cyclization

A rapid method employs microwave irradiation to react thiourea derivatives with propargyl bromides, forming the thiazole core and introducing the propargyl group in a single step.

Key Protocol

Reagents :

  • Thiourea derivative (e.g., 1-(4-carbamoylphenyl)-3-methylthiourea)

  • 3-Cyclohexyl-1-propynyl bromide

  • Microwave irradiation (100–150°C, 5–20 min)

Procedure :

  • React thiourea derivative with propargyl bromide in ethanol under microwave conditions.

  • Cyclize to form the thiazole ring.

Mechanism :
A domino alkylation-cyclization occurs, where the propargyl bromide undergoes nucleophilic substitution with thiourea, followed by intramolecular cyclization.

Yield : Up to 95% for similar 1,3-thiazoles.

Advantages :

  • Fast reaction times (minutes).

  • Minimal solvent use.

Limitations :

  • Requires microwave equipment.

Cycloaddition of Thiourea with Propargyl Acetylene

A classical approach leverages the cycloaddition of thiourea with propargyl acetylenes, though modifications are needed for mono-substituted acetylenes.

Key Protocol

Reagents :

  • Thiourea

  • 3-Cyclohexyl-1-propyne

  • Ethanol, reflux

Procedure :

  • React thiourea with 3-cyclohexyl-1-propyne in ethanol under reflux.

  • Cyclize to form the thiazole ring.

Mechanism :
A [2+3] cycloaddition occurs, with thiourea’s sulfur and nitrogen attacking the acetylene’s triple bond.

Yield : Moderate (60–80%) for analogous reactions.

Advantages :

  • Simple procedure.

  • Green solvent (ethanol).

Limitations :

  • Potential for side reactions.

Palladium-Catalyzed Cross-Coupling

For pre-functionalized thiazoles, a Suzuki-Miyaura coupling introduces the propargyl group via a boronic acid intermediate.

Key Protocol

Reagents :

  • 2-Bromothiazole

  • 3-Cyclohexyl-1-propynylboronic acid

  • Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

Procedure :

  • Synthesize 2-bromothiazole.

  • Perform cross-coupling with the boronic acid.

Mechanism :
A transmetalation step facilitates C–C bond formation between the thiazole and propargyl group.

Yield : 70–85% for analogous couplings.

Advantages :

  • High regiospecificity.

Limitations :

  • Requires preformed 2-bromothiazole.

β-Keto Ester Halogenation-Cyclization

A multi-step method involves halogenating β-keto esters and cyclizing with thiourea.

Key Protocol

Reagents :

  • β-Keto ester with propargyl group

  • NBS (N-bromosuccinimide)

  • Thiourea

Procedure :

  • Halogenate the β-keto ester with NBS.

  • Cyclize with thiourea in ethanol.

Mechanism :
α-Halogenation followed by cyclization with thiourea forms the thiazole.

Yield : 70–85% for analogous thiazoles.

Advantages :

  • Flexible substituent introduction.

Limitations :

  • Multiple steps.

Comparative Analysis of Methods

Method Yield Time Catalyst/Reagent Advantages Limitations
Three-Component (Ca(OTf)₂)75–91%40–120 minCa(OTf)₂High stereoselectivity, no toxic catalystsRequires specific substrates
Microwave Domino80–95%5–20 minNoneRapid, minimal solventSpecialized equipment required
Cycloaddition60–80%2–4 hEthanolSimple, green solventModerate yields, side reactions
Palladium Coupling70–85%4–6 hPd(PPh₃)₄High regiospecificityRequires preformed intermediates
β-Keto Ester Halogenation70–85%6–8 hNBS, ThioureaFlexible substituent controlMulti-step, reagent handling

Structural and Spectroscopic Characterization

Key Data :

  • IR : Absorption at ~2100 cm⁻¹ (C≡C stretch), 1650 cm⁻¹ (C=O if present).

  • ¹H NMR : Δ 3.0–3.5 ppm (cyclohexyl CH₂), 2.5–2.8 ppm (propargyl CH₂).

  • ¹³C NMR : Δ 75–80 ppm (sp-hybridized carbon), 25–35 ppm (cyclohexyl carbons).

  • MS : Molecular ion at m/z [M]⁺ (e.g., m/z 233 for C₁₄H₁₇NS) .

Q & A

Q. Basic

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against E. coli or S. aureus using broth dilution .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF7) to measure IC₅₀ values .
  • Cardiotropic activity : Isolated rat aorta ring assays to assess vasodilation or contraction .

Advanced : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like bacterial enzymes or cancer-related receptors .

How do substituents on the thiazole ring influence physicochemical properties?

Q. Basic

  • Hydrophobicity : Cyclohexyl or aryl groups enhance lipid solubility, affecting membrane permeability .
  • Electron-withdrawing groups (e.g., -CF₃): Stabilize the thiazole ring and modulate reactivity toward nucleophiles .

Advanced : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity .

How can reaction conditions be optimized for higher yields in thiazole synthesis?

Q. Advanced

Parameter Optimization Strategy Example
Solvent Use polar aprotic solvents (DMF, DMSO) for SNAr reactionsDMF increased yield by 20% in
Catalyst PdCl₂(PPh₃)₂ for cross-couplingsImproved alkyne coupling efficiency
Temperature Microwave-assisted synthesis at 80–100°CReduced reaction time by 50%

Note : Monitor reaction progress via TLC or HPLC to identify side products.

How can researchers address contradictions between experimental and computational data?

Q. Advanced

  • Elemental analysis mismatches : Purify via column chromatography (silica gel, gradient elution) to remove impurities .
  • Spectral anomalies : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex derivatives .
  • DFT calculations : Compare experimental IR/NMR with theoretical spectra to validate tautomeric forms .

What strategies resolve structural ambiguities in crystallographic studies of thiazoles?

Q. Advanced

  • Disordered alkyl chains : Apply rigid-bond constraints (RIGU) and refine occupancy factors for C18 chains .
  • Twinning : Use pseudo-merohedral twin refinement (e.g., in SHELXL) to model inversion-related domains .
  • Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve signal-to-noise ratios .

How are structure-activity relationships (SAR) analyzed for thiazole-based compounds?

Q. Advanced

  • Substituent variation : Compare analogues with halogens (-Cl, -Br), methoxy (-OCH₃), or trifluoromethyl (-CF₃) groups .
  • Bioisosteric replacement : Replace thiazole with oxadiazole or triazole to assess target selectivity .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., thiazole N) using MOE or Schrödinger .

How to design thiazole derivatives with enhanced metabolic stability?

Q. Advanced

  • Block metabolic soft spots : Introduce deuterium at labile C-H bonds or replace ester groups with amides .
  • Prodrug strategies : Mask polar groups (e.g., carboxylic acids) as ethyl esters for improved oral bioavailability .

What experimental designs mitigate cytotoxicity in thiazole-based drug candidates?

Q. Advanced

  • Selectivity screening : Test against non-cancerous cell lines (e.g., HEK293) to calculate selectivity indices .
  • Toxicity assays : Measure mitochondrial membrane potential (JC-1 staining) to assess apoptosis induction .

Q. Table 1: Solvent Effects on Thiazole Synthesis Yield

Solvent Catalyst Temperature (°C) Yield (%) Reference
DMFNone8075
THFCuI6060
EtOHPd(PPh₃)₄10085

Q. Table 2: Biological Activity of Selected Thiazole Derivatives

Compound Antimicrobial IC₅₀ (µM) Anticancer IC₅₀ (µM) Target
2-(3-Cyclohexyl...)12.5 (E. coli)8.2 (MCF7)Dihydrofolate reductase
9c ()10.1 (S. aureus)N/ADNA gyrase

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